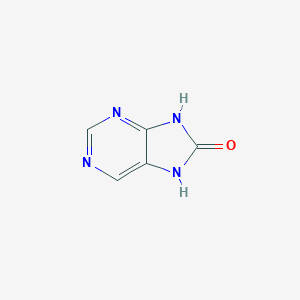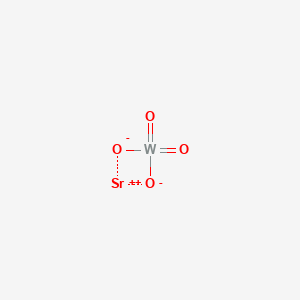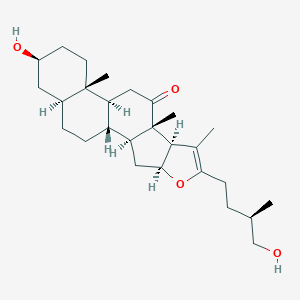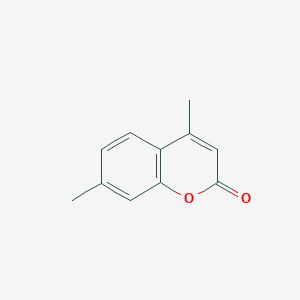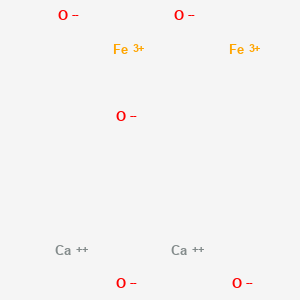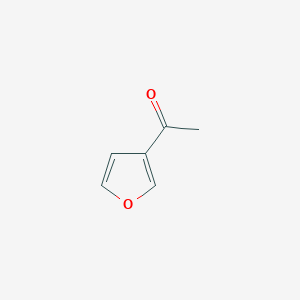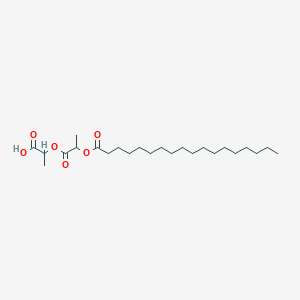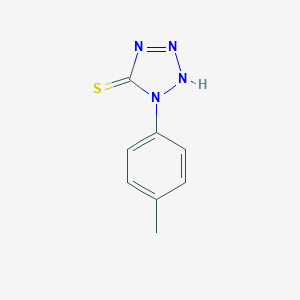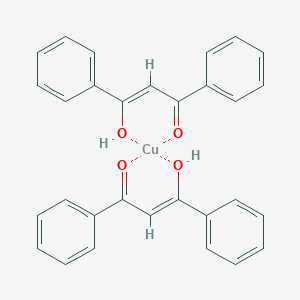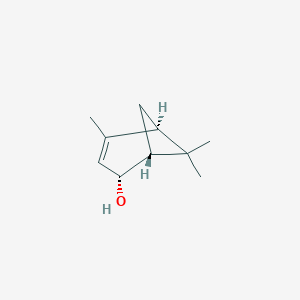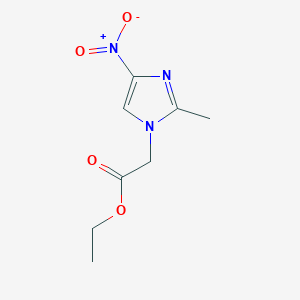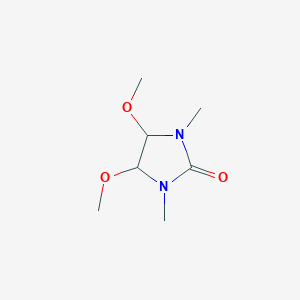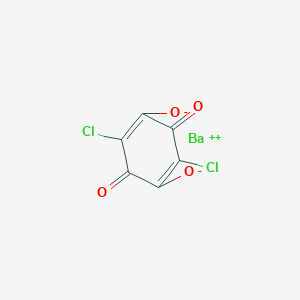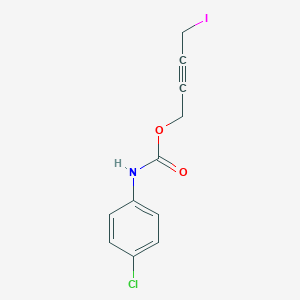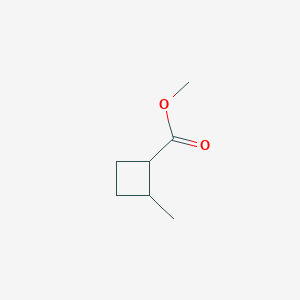
Methyl 2-methylcyclobutanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methylcyclobutanecarboxylate is a chemical compound that belongs to the category of esters. It is used in various scientific research applications, including drug discovery and development, as well as in the synthesis of organic compounds.
Wirkmechanismus
The mechanism of action of methyl 2-methylcyclobutanecarboxylate is not well understood. However, it is believed to act as a precursor for the synthesis of various organic compounds that have biological activity. The biological activity of these compounds is due to their interaction with various cellular targets such as receptors, enzymes, and ion channels.
Biochemische Und Physiologische Effekte
Methyl 2-methylcyclobutanecarboxylate has no known biochemical or physiological effects. However, the compounds synthesized from it have various biological activities. For example, the anti-tumor drug, temsirolimus, which is synthesized from methyl 2-methylcyclobutanecarboxylate, inhibits the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 2-methylcyclobutanecarboxylate in lab experiments include its high purity, availability, and low cost. However, its limitations include its low solubility in water, which makes it difficult to use in aqueous reactions. It is also a volatile compound, which can make handling and storage challenging.
Zukünftige Richtungen
There are several future directions for the use of methyl 2-methylcyclobutanecarboxylate in scientific research. One direction is the synthesis of novel organic compounds with biological activity. Another direction is the development of new synthetic methods for the synthesis of methyl 2-methylcyclobutanecarboxylate and its derivatives. Additionally, the use of methyl 2-methylcyclobutanecarboxylate in drug discovery and development is an ongoing area of research.
Synthesemethoden
The synthesis of methyl 2-methylcyclobutanecarboxylate involves the reaction of 2-methylcyclobutanone with methanol in the presence of a catalyst. The reaction takes place at a temperature of 50-60°C and atmospheric pressure. The yield of the reaction is around 80-85%. The purity of the final product can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methylcyclobutanecarboxylate is used in various scientific research applications. It is used as a starting material for the synthesis of various organic compounds such as cyclobutane derivatives, bicyclic compounds, and heterocyclic compounds. It is also used in drug discovery and development as a building block for the synthesis of various pharmaceuticals. Methyl 2-methylcyclobutanecarboxylate is used in the synthesis of antipsychotic drugs, anti-inflammatory drugs, and anti-tumor drugs.
Eigenschaften
CAS-Nummer |
14132-44-6 |
|---|---|
Produktname |
Methyl 2-methylcyclobutanecarboxylate |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
methyl 2-methylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O2/c1-5-3-4-6(5)7(8)9-2/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
IPLXTRMYBBOEKU-UHFFFAOYSA-N |
SMILES |
CC1CCC1C(=O)OC |
Kanonische SMILES |
CC1CCC1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



